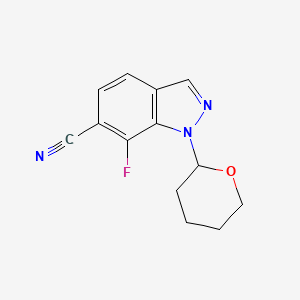

7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile

説明

特性

分子式 |

C13H12FN3O |

|---|---|

分子量 |

245.25 g/mol |

IUPAC名 |

7-fluoro-1-(oxan-2-yl)indazole-6-carbonitrile |

InChI |

InChI=1S/C13H12FN3O/c14-12-9(7-15)4-5-10-8-16-17(13(10)12)11-3-1-2-6-18-11/h4-5,8,11H,1-3,6H2 |

InChIキー |

LHRWBRGQTGFSIH-UHFFFAOYSA-N |

正規SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3F)C#N)C=N2 |

製品の起源 |

United States |

準備方法

Preparation Methods

General Synthetic Strategy

The synthesis of 7-fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile typically follows a multistep approach, leveraging established heterocyclic chemistry and functional group transformations. The process can be summarized in the following sequence:

- Construction of the Indazole Core

- Introduction of the Fluorine Atom

- Attachment of the Tetrahydropyran Ring

- Formation of the Carbonitrile Group

Each step is detailed below, with a focus on reaction types, conditions, and representative yields.

Stepwise Synthesis Overview

| Step | Transformation | Typical Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Indazole core formation | Hydrazine derivatives + ortho-substituted aromatic compounds; cyclization | Often via condensation/cyclization; solvent: ethanol or DMF; reflux |

| 2 | Fluorination | Selectfluor or N-fluorobenzenesulfonimide (NFSI) | Electrophilic fluorination; controlled temperature; solvent: acetonitrile or DMF |

| 3 | Tetrahydropyran ring attachment | Nucleophilic substitution with tetrahydropyranyl halide | SN2 conditions; base such as K2CO3; solvent: DMF |

| 4 | Carbonitrile group introduction | Cyanogen bromide or other cyanating agents | From amine precursor; base (e.g., triethylamine); solvent: acetonitrile |

Detailed Reaction Pathway

Formation of the Indazole Core

- Method: Cyclization of substituted hydrazines with ortho-substituted aromatic aldehydes or ketones.

- Example: 2-fluorobenzaldehyde reacts with hydrazine hydrate in ethanol under reflux to yield a substituted indazole intermediate.

- Yield: Typically 70–85% for the indazole core, depending on substituents and conditions.

Attachment of the Tetrahydropyran Ring

- Method: Nucleophilic substitution at the N1 position of the indazole.

- Reagents: Tetrahydropyranyl bromide or chloride, potassium carbonate as base.

- Conditions: DMF as solvent; 60–80°C; 6–18 hours.

- Yield: 65–90%, depending on steric hindrance and purity of starting materials.

Formation of the Carbonitrile Group

- Method: Cyanation of a suitable amine precursor at the 6-position.

- Reagents: Cyanogen bromide or alternative cyanating agents (e.g., copper(I) cyanide).

- Conditions: Acetonitrile or DMF as solvent; base (triethylamine); 0–25°C; 2–6 hours.

- Yield: 70–85% for the nitrile-functionalized product.

Alternative Synthetic Approaches

Recent literature describes cross-dehydrogenative coupling (CDC) as an efficient route for constructing related indazole derivatives, including those with cyano and alkyl substituents. For example:

- CDC Reaction: N-amino-2-iminopyridine derivatives react with β-diketones or β-ketoesters in the presence of palladium(II) acetate catalyst in acetic acid or DMF, yielding tetrahydropyrido[1,2-b]indazole derivatives in yields of 79–90%.

- Advantages: Single-step, environmentally friendly, broad substrate scope.

Data Tables: Representative Yields and Conditions

Research Results and Optimization

- Reaction optimization focuses on solvent choice, temperature, and reagent stoichiometry to maximize yield and purity.

- Purity of the final product is typically reported at or above 95% for research-grade material.

- Structural confirmation is achieved by NMR, mass spectrometry, and, where available, X-ray crystallography.

Notes on Precursors and Raw Materials

- Precursors: Commercially available hydrazines, substituted benzaldehydes, tetrahydropyranyl halides, and cyanating agents.

- Raw materials: All starting materials should be of analytical grade to ensure reproducibility and high yields.

化学反応の分析

Types of Reactions

7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

科学的研究の応用

Unfortunately, the search results provided do not offer specific applications or case studies for the compound "7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile." However, the search results do provide some context regarding indazole compounds and related chemicals.

Indazoles: General Information

Indazole, also known as isoindazole, is an aromatic heterocyclic organic compound featuring a fusion of benzene and pyrazole rings . As an amphoteric molecule, indazole can form an indazolium cation through protonation or an indazolate anion through deprotonation . Indazole derivatives are investigated for various therapeutic uses due to their potent pharmacological activity, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermatogenic, and antipsychotic properties .

Related Compounds

- 5-fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile: This compound shares a similar structure with the target compound, with a CAS number of 2940948-19-4 and a molecular formula of C13H12FN3O .

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid: This compound has a CAS number of 1017792-97-0 and a molecular formula of C₁₃H₁₄N₂O₃ .

Indazole Compounds as Protein Kinase Modulators

Indazole compounds can modulate and/or inhibit the activity of certain protein kinases such as VEGF-R (vascular endothelial cell growth factor receptor), FGF-R (fibroblast growth factor receptor), CDK (cyclin-dependent kinase) complexes, CHK1 (lymphocyte-specific tyrosine kinase), TEK (Tie-2), and FAK (focal adhesion kinase) . These compounds are useful for treating cancer and other diseases associated with angiogenesis or cellular proliferation mediated by protein kinases .

Synthesis of Indazole Derivatives

Methods for preparing indazole compounds include :

- Protecting the N-1 indazole ring nitrogen by reacting 3-iodo-6-nitroindazole with 3,4-dihydro-2H-pyran and methanesulfonic acid in a solvent like DMF, tetrahydrofuran (THF), or methylene chloride (CH2Cl2) to yield 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole .

- Performing a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine by heating these reactants with a catalyst such as palladium(ll) acetate (Pd(OAc)2), a ligand such as tri-o-tolylphosphine, a suitable base such as N,N-diisopropylethyl-amine, and a solvent such as DMF to provide 6-nitro-3-((E)-2-pyridin-2-yl- vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole .

- Coupling an indazole derivative substituted with an activated substituent group X with a thiophenol derivative to obtain sulfide-linked ring structures .

Anti-inflammatory Activity

1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have shown fairly high anti-inflammatory activity in the carrageenan edema test .

作用機序

The mechanism of action of 7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Key Observations:

Substituent Position Effects :

- The carbonitrile group at position 6 in the target compound vs. position 3 or 5 in analogs alters electronic distribution. Position 6’s CN may enhance hydrogen bonding with kinase active sites compared to position 3 .

- Fluorine at position 7 (target compound) vs. position 6 (3-Bromo-6-fluoro-(1H)indazole) impacts metabolic stability and dipole interactions.

Functional Group Comparisons: Tetrahydropyran (THP) vs. Bromine vs. Carbonitrile: Bromine at position 3 (3-Bromo-6-fluoro-(1H)indazole) enables cross-coupling reactions, while carbonitrile groups favor irreversible binding to cysteine residues in enzymes.

生物活性

7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile (CAS No. 2940957-46-8) is a synthetic compound with potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structure that includes a fluorine atom, a tetrahydropyran moiety, and an indazole ring, which are known to contribute to its pharmacological properties.

- Molecular Formula : C₁₃H₁₂FN₃O

- Molecular Weight : 245.25 g/mol

- Structure : The compound's structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of 7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile has indicated its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division.

Anticancer Activity

Recent studies have shown that compounds similar to 7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile exhibit significant anticancer properties. For instance, modifications in the indazole structure have been linked to enhanced anti-proliferative activity against cancer cell lines.

| Compound | IC₅₀ (nM) | Target |

|---|---|---|

| Compound A | 524 | T315I kinase |

| Compound B | 102 | T315I kinase |

| 7-Fluoro-Indazole | TBD | TBD |

The above table summarizes some related compounds and their inhibitory concentrations against specific kinases. Although specific IC₅₀ values for 7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile are not yet published, its structural similarity suggests potential efficacy.

The mechanism through which 7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile exerts its biological effects likely involves competitive inhibition of ATP-binding sites in kinases. This competitive inhibition can lead to reduced phosphorylation of substrates involved in cancer progression.

Study 1: Kinase Inhibition

A recent study explored the structure–activity relationship (SAR) of indazole derivatives, revealing that modifications at various positions significantly affect kinase inhibition potency. The introduction of the tetrahydropyran ring in 7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile may enhance binding affinity due to increased hydrophobic interactions and conformational flexibility.

Study 2: Pharmacokinetics

Another research effort focused on the pharmacokinetic properties of similar compounds, indicating that the presence of fluorine can improve metabolic stability and bioavailability. This suggests that 7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile may possess favorable pharmacokinetic characteristics conducive to therapeutic use.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。